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Compound of Interest

Compound Name: 2-Phenoxyphenylboronic acid

Cat. No.: B1362226 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-
Phenoxyphenylboronic Acid

Abstract
2-Phenoxyphenylboronic acid is a versatile bifunctional organic compound, serving as a

critical building block in organic synthesis, particularly in palladium-catalyzed cross-coupling

reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex

molecular architectures, including pharmaceuticals and advanced materials, necessitates a

thorough and unambiguous structural characterization. This technical guide provides a

comprehensive exploration of the core spectroscopic techniques—Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to 2-
phenoxyphenylboronic acid. We delve into the theoretical underpinnings of each method,

present detailed experimental protocols, and offer an in-depth analysis of the expected spectral

data. This document is intended to serve as an essential resource for researchers, scientists,

and drug development professionals, enabling robust quality control, reaction monitoring, and

structural verification.

Molecular Structure and Physicochemical
Properties
The first step in any analytical endeavor is a clear understanding of the molecule's fundamental

properties. 2-Phenoxyphenylboronic acid possesses a unique structure featuring a phenyl
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ring substituted with both a phenoxy group and a boronic acid moiety. This arrangement

dictates its chemical reactivity and is the foundation for interpreting its spectroscopic

signatures.

Property Value Reference

Chemical Name 2-Phenoxyphenylboronic acid [1]

Synonyms
2-Phenoxybenzeneboronic

acid
[1]

CAS Number 108238-09-1 [2][3]

Molecular Formula C₁₂H₁₁BO₃ [3]

Molecular Weight 214.03 g/mol [3]

Melting Point 104-108 °C [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For 2-phenoxyphenylboronic acid, a combination of ¹H, ¹³C, and ¹¹B

NMR provides a complete picture of the molecular framework.

¹H NMR Spectroscopy
Proton NMR provides detailed information about the number, environment, and connectivity of

hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Acquisition

Sample Preparation: Dissolve 5-10 mg of 2-phenoxyphenylboronic acid in ~0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for

boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:
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Pulse Sequence: Standard single-pulse (zg) sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

Relaxation Delay (d1): 2-5 seconds.

Temperature: 298 K.[4]

Spectral Analysis and Interpretation

The ¹H NMR spectrum of 2-phenoxyphenylboronic acid is expected to show distinct signals

for the aromatic protons and the boronic acid hydroxyl protons. The aromatic region (typically

~6.8-8.0 ppm) will be complex due to the presence of two different phenyl rings. The protons on

the phenylboronic acid ring are influenced by the electron-withdrawing boronic acid group and

the ether linkage, while the protons on the phenoxy ring are influenced solely by the ether

linkage. The acidic protons of the B(OH)₂ group will appear as a broad singlet, the chemical

shift of which is highly dependent on concentration and solvent.

Table 2: Predicted ¹H NMR Data for 2-Phenoxyphenylboronic Acid (in DMSO-d₆)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_H_and_C_NMR_Spectroscopy_of_2_Nitrophenylboronic_Acid.pdf
https://www.benchchem.com/product/b1362226?utm_src=pdf-body
https://www.benchchem.com/product/b1362226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted δ
(ppm)

Multiplicity Integration Assignment Rationale

~8.0 Broad s 2H B(OH)₂

Acidic,

exchangeable

protons.

~7.8-7.9 m 1H
Ar-H (ortho to

B(OH)₂)

Deshielded by

the adjacent

boronic acid

group.

~7.0-7.5 m 7H Ar-H

Overlapping

multiplets from

both phenyl

rings. Protons on

the phenoxy ring

are generally

more shielded

than those on the

phenylboronic

acid ring.[5]

~6.8-6.9 m 1H
Ar-H (ortho to

OPh)

Shielded by the

electron-donating

effect of the

ether oxygen.

¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon skeleton of the molecule. Each unique carbon

atom gives a distinct signal.

Experimental Protocol: ¹³C NMR Acquisition

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (20-50 mg) may be required for a better signal.
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Instrumentation: 400 MHz (or higher) NMR spectrometer, operating at the corresponding ¹³C

frequency (e.g., 101 MHz).

Acquisition Parameters:

Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).[4]

Spectral Width: 0-180 ppm.

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.[4]

Relaxation Delay (d1): 2 seconds.

Spectral Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum should display 12 distinct signals for the 12 carbon

atoms, assuming free rotation. However, due to symmetry or overlapping signals in the

aromatic region, fewer signals may be resolved. The carbon atom directly attached to the boron

(ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation.[6]

Table 3: Predicted ¹³C NMR Data for 2-Phenoxyphenylboronic Acid

Predicted δ (ppm) Assignment Rationale

~155-160 Ar-C-O
Carbon involved in the ether

linkage, deshielded by oxygen.

~115-140 Ar-C

Aromatic carbons. Signals for

carbons ortho and para to the

substituents will be distinct

from meta carbons.[7]

Not Observed or Broad C-B(OH)₂

The ipso-carbon attached to

boron is often broad or

unobserved.

¹¹B NMR Spectroscopy
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¹¹B NMR is a specialized technique that is highly informative for boron-containing compounds.

It provides direct insight into the electronic environment and coordination number of the boron

atom.

Significance & Expected Spectrum

For 2-phenoxyphenylboronic acid, the boron atom is trigonal planar and sp²-hybridized. This

environment typically results in a single, relatively broad signal in the ¹¹B NMR spectrum. The

chemical shift for arylboronic acids is expected in the range of +27 to +33 ppm relative to the

BF₃·OEt₂ standard.[8][9] A significant upfield shift would indicate the formation of a tetrahedral,

sp³-hybridized boronate species, which could occur in the presence of diols or certain basic

solvents.[8]

Experimental Protocol: ¹¹B NMR Acquisition

Sample Preparation: Dissolve 10-20 mg of the compound in 0.6 mL of a deuterated solvent.

Instrumentation: An NMR spectrometer equipped with a broadband probe. It is crucial to use

quartz NMR tubes to avoid the large background signal from borosilicate glass tubes.[8]

Acquisition: A standard single-pulse experiment is sufficient. The spectral width should be set

to encompass the expected range (e.g., from -20 to 60 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.

Experimental Protocol: ATR-IR Spectroscopy

Sample Preparation: Place a small amount (1-2 mg) of the solid 2-phenoxyphenylboronic
acid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum, typically in the range of 4000–600 cm⁻¹. Perform a

background scan of the empty ATR crystal prior to the sample scan.

Spectral Analysis and Interpretation
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The IR spectrum of 2-phenoxyphenylboronic acid will be characterized by several key

absorption bands that confirm its structure.

Table 4: Key IR Absorption Bands for 2-Phenoxyphenylboronic Acid

Wavenumber
(cm⁻¹)

Vibration Type Assignment Rationale

~3600-3200 O-H Stretch B(OH)₂

A very broad and

strong absorption due

to hydrogen bonding

of the hydroxyl

groups.[10]

~3100-3000 C-H Stretch Aromatic C-H

Characteristic of sp²

C-H bonds in the

phenyl rings.[11]

~1600 & ~1475 C=C Stretch Aromatic Ring

Sharp, medium-

intensity bands from

carbon-carbon

stretching in the

aromatic rings.[11]

~1350-1310 B-O Stretch B-O

A strong,

characteristic band for

the boron-oxygen

single bond.[10][12]

~1250-1200 C-O Stretch Aryl Ether
Asymmetric C-O-C

stretching vibration.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and can provide structural

information through analysis of fragmentation patterns.

Experimental Protocol: LC-MS (ESI)
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent such as acetonitrile or methanol.

Instrumentation: An LC-MS system equipped with an Electrospray Ionization (ESI) source.

Method:

Mode: ESI can be run in either positive or negative ion mode. For boronic acids, negative

mode is often effective, detecting the deprotonated molecule [M-H]⁻.[13][14]

Analysis: The sample can be directly infused into the mass spectrometer or injected

through a liquid chromatography system.

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z

50-500).

Spectral Analysis and Interpretation

Molecular Ion: The primary goal is to identify the molecular ion peak. Given the molecular

weight of 214.03, one would expect to observe:

In positive ion mode: [M+H]⁺ at m/z 215.

In negative ion mode: [M-H]⁻ at m/z 213.[13]

Isotopic Pattern: Boron has two stable isotopes, ¹¹B (~80.1%) and ¹⁰B (~19.9%). High-

resolution mass spectrometry will reveal an isotopic pattern for all boron-containing

fragments, which serves as a definitive confirmation of the element's presence.

Fragmentation: Boronic acids can undergo fragmentation in the mass spectrometer.

Common fragmentation pathways include the loss of water (H₂O) or the cleavage of the C-B

bond. In some cases, especially under thermal conditions, boronic acids can form cyclic

anhydrides (boroxines), which may be detected as [M₃ - 3H₂O] species.[13]

Integrated Spectroscopic Analysis Workflow
The true power of spectroscopic characterization lies in the integration of data from multiple

techniques. Each method provides a piece of the structural puzzle, and together they allow for
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unambiguous confirmation of the chemical identity and purity of 2-phenoxyphenylboronic
acid.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Final Confirmation

Synthesized Product
(2-Phenoxyphenylboronic Acid)

NMR Spectroscopy
(¹H, ¹³C, ¹¹B)

Sample Prep

IR Spectroscopy

Sample Prep

Mass Spectrometry

Sample Prep

Identify spin systems
Confirm C-H framework

Verify Boron environment

Identify functional groups
(O-H, C-O, B-O, Ar C=C)

Determine Molecular Weight
Analyze Isotopic Pattern

Study Fragmentation

Structure & Purity Confirmed

Synergistic Data
Integration

Synergistic Data
Integration

Synergistic Data
Integration

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 2-phenoxyphenylboronic acid.

Conclusion
The comprehensive spectroscopic analysis of 2-phenoxyphenylboronic acid using NMR, IR,

and MS provides a self-validating system for structural confirmation and purity assessment. ¹H

and ¹³C NMR establish the carbon-hydrogen framework, while ¹¹B NMR confirms the integrity of

the boronic acid moiety. IR spectroscopy provides rapid confirmation of key functional groups,
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and mass spectrometry verifies the molecular weight and elemental composition. Together,

these techniques form the cornerstone of quality control for this important synthetic building

block, ensuring its reliability in research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1362226#spectroscopic-data-nmr-ir-ms-of-2-
phenoxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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